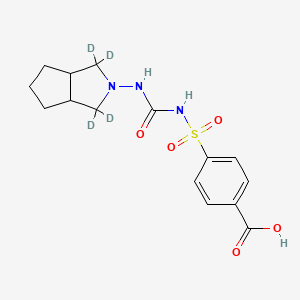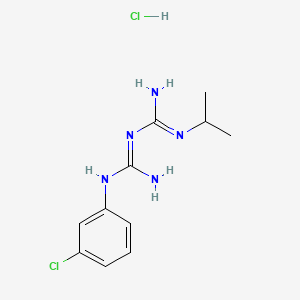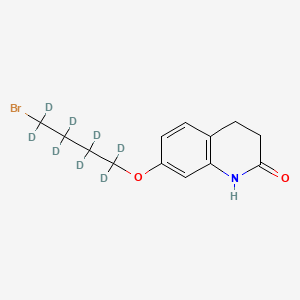
7-(4-溴丁氧基)-3,4-二氢喹啉-2-酮-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one. This compound is of significant interest in the field of medicinal chemistry due to its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly antipsychotic agents such as aripiprazole .
科学研究应用
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic drugs such as aripiprazole.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Isotope Labeling: The deuterated form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs.
作用机制
Target of Action
The primary target of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is the dopamine D2 receptors and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 acts as a partial agonist at dopamine D2 receptors and 5-HT1A receptors It also acts as an antagonist at 5-HT2A receptors , meaning it blocks the action of serotonin at these receptors.
Biochemical Pathways
The compound’s interaction with dopamine D2 and 5-HT1A receptors influences the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and cognition. By modulating these pathways, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 can help to balance neurotransmitter levels and alleviate symptoms of mental disorders.
Result of Action
The molecular and cellular effects of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8’s action are primarily related to its modulation of neurotransmitter activity. By acting as a partial agonist and antagonist at specific receptors, it can help to balance neurotransmitter levels and regulate neuronal activity . This can lead to improvements in symptoms of mental disorders such as schizophrenia.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-3,4-dihydroquinolin-2-one.
Alkylation: The hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2-one is alkylated using 1,4-dibromobutane in the presence of a base such as potassium carbonate. .
Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8. This can be achieved through catalytic hydrogen-deuterium exchange reactions.
Industrial Production Methods
Industrial production of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction typically yields tetrahydroquinoline derivatives.
相似化合物的比较
Similar Compounds
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: Similar in structure but with a chlorine atom instead of bromine.
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2-one: Contains a methoxy group instead of a bromine atom.
7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 makes it more reactive in nucleophilic substitution reactions compared to its chloro, methoxy, and fluoro analogs. Additionally, the deuterated form provides unique advantages in isotope labeling studies .
属性
IUPAC Name |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLNHVYMNBPEO-RXCFTJSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)

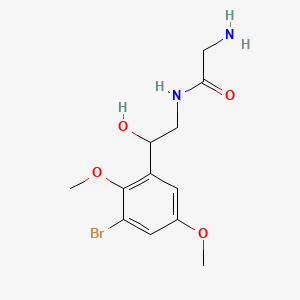



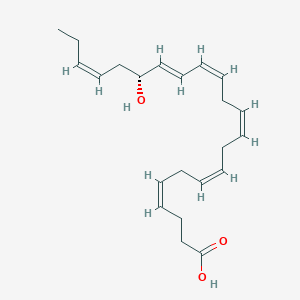
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)
